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Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-Chloro-5-methoxybenzonitrile (CAS No: 473923-96-5). Due to the limited

availability of direct experimental spectra in public databases, this document presents predicted

data based on the analysis of structurally similar compounds and established spectroscopic

principles. The information herein is intended to serve as a reference for the identification,

characterization, and quality control of 3-Chloro-5-methoxybenzonitrile in a research and

development setting.

Chemical Structure and Properties
IUPAC Name: 3-chloro-5-methoxybenzonitrile[1]

Molecular Formula: C₈H₆ClNO[1]

Molecular Weight: 167.59 g/mol [1]

Monoisotopic Mass: 167.0137915 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-
methoxybenzonitrile, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).
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Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and

the methoxy group protons.

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2/H-6 7.1 - 7.3 Multiplet 2H

H-4 6.9 - 7.1 Triplet 1H

-OCH₃ ~3.8 Singlet 3H

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary and could

appear as complex multiplets due to second-order effects.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Signal Assignment Predicted Chemical Shift (δ, ppm)

C-CN 117 - 120

C-Cl 134 - 136

C-OCH₃ 160 - 162

C-CN (quaternary) 112 - 115

Aromatic C-H 115 - 130

-OCH₃ 55 - 57

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Predicted IR Absorption Bands

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Type

Aromatic C-H 3100 - 3000 Medium Stretch

Aliphatic C-H (-OCH₃) 2980 - 2850 Medium Stretch

Nitrile (C≡N) 2240 - 2220 Strong, Sharp Stretch

Aromatic C=C 1600 - 1450 Medium-Strong Stretch

C-O (Aryl Ether) 1275 - 1200 Strong Asymmetric Stretch

C-O (Aryl Ether) 1075 - 1020 Strong Symmetric Stretch

C-Cl 800 - 600 Strong Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 167
Molecular ion (corresponding

to ³⁵Cl isotope)

[M+2]⁺ 169
Isotopic peak due to ³⁷Cl

(approx. 1/3 intensity of M⁺)

[M-CH₃]⁺ 152 Loss of a methyl group

[M-OCH₃]⁺ 136 Loss of a methoxy group

[M-Cl]⁺ 132 Loss of a chlorine atom

Experimental Protocols
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The following are general experimental protocols for acquiring the spectroscopic data

discussed above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 3-Chloro-5-methoxybenzonitrile in approximately

0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of

particulate matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

A longer relaxation delay may be necessary for quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation:
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For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry

potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

For solid or liquid samples (ATR): Place a small amount of the sample directly on the

attenuated total reflectance (ATR) crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Acquisition:

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or through a liquid chromatography (LC) system. For EI, the sample is introduced into a

high vacuum and vaporized.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).
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Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-

resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of 3-Chloro-5-methoxybenzonitrile
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Caption: Spectroscopic analysis workflow for 3-Chloro-5-methoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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